molecular formula C15H24N4O2 B1322004 tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate CAS No. 781649-86-3

tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate

Cat. No.: B1322004
CAS No.: 781649-86-3
M. Wt: 292.38 g/mol
InChI Key: NRYFFLQIEZSPBO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-6-11(7-10-19)18-12-5-4-8-17-13(12)16/h4-5,8,11,18H,6-7,9-10H2,1-3H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYFFLQIEZSPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624482
Record name tert-Butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate
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Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781649-86-3
Record name tert-Butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=781649-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-[(2-amino-3-pyridinyl)amino]-, 1,1-dimethylethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate typically involves the reaction of 2-aminopyridine with tert-butyl 4-aminopiperidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a tool for studying biological processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated for its effects on specific biological targets and pathways.

Industry: In the industrial sector, this compound can be used in the production of various chemical products. Its unique structure makes it valuable for the synthesis of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key structural variations and properties among tert-butyl piperidine derivatives:

Compound Name & CAS No. Molecular Formula MW (g/mol) Key Substituents Applications/Significance References
tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate (781649-86-3) C₁₅H₂₄N₄O₂ 292.38 2-Aminopyridin-3-yl amino group Pharmaceutical intermediate (e.g., Rimegepant)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) C₁₅H₂₃N₃O₂ 277.36 Pyridin-3-yl group (no primary amine) Unspecified research applications
tert-Butyl (S)-3-((4-(2-((4-amino-2-methylnaphthalen-1-yl)oxy)pyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate (1630086-25-7) C₃₀H₃₄N₆O₃* N/A Naphthalenyloxy-pyrimidinyl group IRE1α RNase inhibitor (anticancer research)
tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate (1286275-60-2) C₁₈H₂₄N₄O₃ 344.40 4-Cyanophenyl ureido group Kinase inhibitor candidate
tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid derivative C₂₅H₂₈ClFN₄O₃ N/A Chlorophenyl and fluorophenyl groups Crystallography studies

Key Comparative Insights

Structural Features :
Physicochemical Behavior :
  • Solubility: The 2-aminopyridine group may improve aqueous solubility relative to lipophilic analogs like CAS 1286275-60-2 (cyanophenyl ureido) .

Biological Activity

tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate (CAS No. 781649-86-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.

  • Molecular Formula : C₁₅H₂₄N₄O₂
  • Molecular Weight : 292.38 g/mol
  • CAS Number : 781649-86-3

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of p-aminobenzoic acid have shown IC₅₀ values ranging from 3.0 μM to 28.3 μM against various cancer cell lines, suggesting that structural analogs may also possess similar properties . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated macrophages, indicating potential anti-inflammatory properties . This suggests that the compound may also play a role in managing diseases characterized by chronic inflammation.

In Vitro Studies

A study conducted on a series of piperidine derivatives demonstrated that compounds with structural similarities to this compound exhibited concentration-dependent inhibition of pyroptosis and IL-1β release. For example, one derivative showed a 24.9% reduction in pyroptosis at a concentration of 10 µM .

CompoundConcentration (µM)Pyroptosis Inhibition (%)IL-1β Release Inhibition (%)
Compound A1024.919.4
Compound B5029.1Not reported

Pharmacological Screening

In a pharmacological screening involving various derivatives, it was found that certain modifications to the piperidine structure could enhance biological activity. For instance, the introduction of an acetamide bridge significantly increased anti-pyroptotic activity .

Q & A

Basic Question: What are the recommended synthetic routes and critical reaction conditions for synthesizing tert-butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, protection/deprotection of functional groups, and purification. Key steps include:

  • Amine Coupling: Reacting 2-aminopyridin-3-amine with a suitably functionalized piperidine derivative.
  • Boc Protection: Introducing the tert-butyl carbamate (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane .
  • Purification: Employ column chromatography (e.g., silica gel with hexanes/EtOAc gradients) or recrystallization to isolate the product.

Critical Conditions:

  • Temperature Control: Maintain 0–5°C during Boc protection to avoid side reactions.
  • Catalysts: Use palladium-based catalysts for coupling steps if cross-coupling reactions are involved.
  • Yield Optimization: Reaction yields (~45% for analogous compounds) can be improved by optimizing stoichiometry and solvent polarity .

Basic Question: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm regiochemistry of the pyridinyl and piperidine moieties. For example, coupling constants in ¹H NMR distinguish axial/equatorial protons in the piperidine ring .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign quaternary carbons.
  • Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]⁺ ~322.18) and fragmentation patterns.
  • X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELX programs for structure refinement (e.g., SHELXL for small-molecule crystallography) .

Advanced Question: How can researchers address discrepancies in NMR data when characterizing regioisomers or tautomeric forms?

Methodological Answer:

  • Variable Temperature NMR: Perform experiments at different temperatures to identify dynamic tautomerism (e.g., amine-imine equilibria).
  • Isotopic Labeling: Use ¹⁵N-labeled analogs to track nitrogen environments in ¹H-¹⁵N HMBC spectra.
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • Crystallographic Validation: Resolve structural ambiguities via single-crystal X-ray diffraction, leveraging SHELX refinement protocols .

Advanced Question: What strategies mitigate low yields in multi-step syntheses of this compound?

Methodological Answer:
Table 1: Optimization Strategies for Key Steps

StepChallengeSolutionReference
Amine CouplingPoor regioselectivityUse directing groups (e.g., acetyl) on pyridine to control reactivity
Boc ProtectionCompeting side reactionsEmploy slow addition of Boc₂O at 0°C with molecular sieves
PurificationCo-elution of impuritiesOptimize column gradients (e.g., hexanes/EtOAc with 0.1% TEA modifier)

Additional Tactics:

  • Flow Chemistry: Improve reproducibility in scaling up reactions .
  • In-situ Monitoring: Use LC-MS or FTIR to track intermediate formation.

Advanced Question: How can computational methods predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • Docking Studies: Model interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • Reactivity Descriptors: Calculate Fukui indices or HOMO/LUMO energies (via Gaussian) to predict nucleophilic/electrophilic sites .
  • Solubility Prediction: Use Abraham solvation parameters or COSMO-RS to optimize solvent systems for reactions .

Advanced Question: What experimental approaches resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (pH, temperature).
  • Off-Target Screening: Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions.
  • Metabolite Analysis: Identify degradation products (e.g., via LC-HRMS) that may interfere with assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate

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